An In-depth Technical Guide to the Physicochemical Properties of Niclosamide (C12H9Cl2NO2)
An In-depth Technical Guide to the Physicochemical Properties of Niclosamide (C12H9Cl2NO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, with the chemical formula C13H8Cl2N2O4, is a chlorinated salicylanilide derivative that has been a long-standing therapeutic agent.[1] Initially introduced in the 1960s as a potent anthelmintic, particularly effective against tapeworm infections, its utility in the medical field is undergoing a significant renaissance.[1][2] Emerging research has illuminated its potential as a multifaceted therapeutic agent with promising antiviral, antibacterial, and chemotherapeutic applications.[3] This guide provides a comprehensive overview of the core physicochemical properties of Niclosamide, offering critical insights for researchers and professionals engaged in drug development and biomedical research. Understanding these fundamental characteristics is paramount for optimizing its formulation, delivery, and therapeutic efficacy in both its established and novel applications.
Chemical Identity and Structure
Niclosamide is chemically identified as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[3] It is a secondary carboxamide formed from the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[1]
The structural integrity of Niclosamide is pivotal to its biological activity. The presence of chlorine atoms, a nitro group, and a hydroxyl group on the aromatic rings contributes to its lipophilicity and its ability to interact with various biological targets.
Caption: Chemical structure of Niclosamide.
Physicochemical Properties
A comprehensive understanding of Niclosamide's physicochemical properties is essential for formulation development, as its poor aqueous solubility presents a significant challenge to its bioavailability.[3]
| Property | Value | References |
| Molecular Formula | C13H8Cl2N2O4 | [1][4] |
| Molecular Weight | 327.12 g/mol | [1] |
| Appearance | Pale yellow or yellowish-white crystalline solid | [1][3] |
| Melting Point | 225-230 °C | [1][5] |
| Boiling Point (Predicted) | 424.5 ± 45.0 °C | [1] |
| Water Solubility | Very low, reported as 5-8 µg/mL at 20 °C and 13.32 mg/L at 25 °C. Solubility is pH-dependent. | [1][3] |
| Solubility in Organic Solvents | Soluble in hot ethanol, chloroform, cyclohexanone, diethyl ether, and a mixture of acetone and methanol. | [1] |
| pKa | Reported values range from 5.6 to 7.2, with a predicted value of approximately 7.45. It is classified as a weak acid due to its ionizable phenolic -OH group. | [1][3][6] |
| LogP (Octanol-Water Partition Coefficient) | 3.912 to 4.56, indicating high lipophilicity. | [3][6][7] |
| BCS Classification | Class II (low solubility, high permeability) | [3] |
Crystalline Forms and Stability
Niclosamide can exist in different crystalline forms, which significantly impacts its solubility and dissolution rate. Three primary forms have been identified: an anhydrous form and two monohydrates, termed HA and HB.[3][8] The anhydrous form is hygroscopic and can convert to the more stable and less soluble monohydrate forms in the presence of moisture.[3][8] The order of solubility is: anhydrate > monohydrate HA > monohydrate HB.[8] This polymorphic behavior is a critical consideration in formulation design and storage to ensure consistent product performance.
Niclosamide is stable under dry conditions at room temperature.[1] However, it can undergo degradation in alkaline solutions, particularly when exposed to light, through photooxidation.[3]
Spectroscopic and Analytical Data
Various analytical techniques are employed for the identification and quantification of Niclosamide.
| Technique | Key Findings |
| UV-Visible Spectroscopy | The degradation product of Niclosamide after alkaline hydrolysis exhibits a yellow color, with absorption maxima at 380 nm and 409 nm in its zero-order and first derivative spectra, respectively.[9] |
| Chromatography (HPLC, LC-MS/MS) | High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust methods for the simultaneous determination of Niclosamide and its degradation products in various matrices, including water and plasma.[10][11][12] |
| Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy | These techniques are used to confirm the chemical structure and integrity of Niclosamide, particularly in studies involving its modification or complexation.[13] |
| X-Ray Powder Diffraction (XRPD) | XRPD is essential for characterizing the different crystalline forms of Niclosamide.[8] |
Biological Activity and Mechanism of Action
While traditionally known as an anthelmintic that disrupts the energy metabolism of tapeworms, recent research has unveiled that Niclosamide's mechanism of action is far more complex, involving the modulation of multiple signaling pathways.[1] This has led to its investigation as a repurposed drug for various diseases.
Caption: Key signaling pathways modulated by Niclosamide.
Key molecular targets and pathways affected by Niclosamide include:
-
STAT3 Signaling Pathway: Niclosamide is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells.[1]
-
mTORC1 Signaling: It reversibly inhibits the mTORC1 signaling complex, a central regulator of cell growth and proliferation, and stimulates autophagy.[1]
-
Wnt/β-catenin, NF-κB, and Notch Pathways: Inhibition of these pathways contributes to its anti-tumor activity.[3]
-
Protonophore Activity: Niclosamide acts as a proton carrier, disrupting pH gradients across biological membranes, which is relevant to its antiviral effects.[6]
Experimental Protocols
Determination of Niclosamide Solubility (pH-Dependent)
This protocol outlines a general procedure for determining the equilibrium solubility of Niclosamide at different pH values.
Materials:
-
Niclosamide powder
-
Buffer solutions of various pH (e.g., pH 4.0, 7.4, 9.0)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of Niclosamide powder to a series of vials, each containing a buffer solution of a specific pH.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or the respective buffer) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved Niclosamide using a validated UV-Vis spectrophotometric or HPLC method.[9][11]
Preparation of Niclosamide Stock Solutions
Due to its poor aqueous solubility, stock solutions of Niclosamide for in vitro assays are typically prepared in organic solvents.
Materials:
-
Niclosamide powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Niclosamide powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the Niclosamide is completely dissolved.
-
Store the stock solution in small aliquots at -20 °C to avoid repeated freeze-thaw cycles.[1][14]
Safety and Handling
Niclosamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a laboratory hood, to avoid dust formation and inhalation.[15][16]
-
Storage: Store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]
Conclusion
Niclosamide possesses a unique and complex physicochemical profile that is central to its biological activities. While its poor aqueous solubility remains a significant hurdle for oral bioavailability, a thorough understanding of its properties, including its crystalline forms and pH-dependent solubility, is enabling the development of advanced formulations to unlock its full therapeutic potential. As research continues to uncover new mechanisms of action and clinical applications, the information presented in this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the role of Niclosamide in modern medicine.
References
-
Jug, M., Laffleur, F., & Millotti, G. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. International Journal of Nanomedicine. [Link]
-
Jurgeit, A., et al. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLOS Pathogens. [Link]
-
Wikipedia. Niclosamide. [Link]
-
Arshine. Niclosamide - pharmaceutical raw materials both for vet and human. [Link]
-
INEOS OPEN. NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. [Link]
-
PubMed. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates. [Link]
-
Merit Research Journals. Stability-indicating Colorimetric method for the analysis of Niclosamide. [Link]
-
ResearchGate. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]
-
PMC. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]
-
SciSpace. Indirect Spectrophotometric Determination of Niclosamide in Pharmaceutical Preparations. [Link]
-
PMC. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. [Link]
-
bioRxiv. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Contagious Variants, and Other Respiratory Viral Infections. [Link]
-
Adichunchanagiri University. A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. [Link]
-
MDPI. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. [Link]
-
PubChem. 2-(2-Amino-4-chlorophenoxy)-5-chlorophenol. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Niclosamide. [Link]
-
Mendeley Data. Data for: Quantification of niclosamide polymorphic forms - a comparative study by Raman, NIR and MIR using chemometric techniques. [Link]
-
SpectraBase. Niclosamide - Optional[MS (GC)] - Spectrum. [Link]
-
University of Hertfordshire. Niclosamide (Ref: ENT 25823). [Link]
-
PharmaCompass.com. Niclosamide | Drug Information, Uses, Side Effects, Chemistry. [Link]
Sources
- 1. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 2. Niclosamide - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Niclosamide - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 5. fishersci.com [fishersci.com]
- 6. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide (Ref: ENT 25823 ) [sitem.herts.ac.uk]
- 8. Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meritresearchjournals.org [meritresearchjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acu.edu.in [acu.edu.in]
- 13. ineosopen.org [ineosopen.org]
- 14. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
